molecular formula C5H15Cl2N3 B1584400 Piperazine, 1-amino-4-methyl-, dihydrochloride CAS No. 40675-60-3

Piperazine, 1-amino-4-methyl-, dihydrochloride

Cat. No. B1584400
CAS RN: 40675-60-3
M. Wt: 188.1 g/mol
InChI Key: MIQKQAFRWSMHEI-UHFFFAOYSA-N
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Description

1-Amino-4-methylpiperazine, a derivative of piperazine, is used widely as an intermediate in the synthesis of pharmaceutical agents . It is an important intermediate for Rifampicin , an antibiotic used to treat several kinds of bacterial infections such as tuberculosis, leprosy, and Legionnaire’s disease .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Amino-4-methylpiperazine is represented by the empirical formula C5H13N3 . The molecular weight is 115.1768 .


Physical And Chemical Properties Analysis

1-Amino-4-methylpiperazine is a crystalline solid with a melting point of 230 °C . It has a molecular weight of 206.11 .

Scientific Research Applications

Synthesis of Piperazine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Methods of Application: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes: Numerous methods have been reported for the synthesis of substituted piperazines .

Preparation of Uniform Silver Nanoparticles

  • Scientific Field: Nanotechnology
  • Application Summary: 1-Amino-4-methylpiperazine has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The application resulted in the preparation of uniform silver nanoparticles less than 10nm in size .

Monitoring of Rifampicin Hydrolysis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1-amino-4-methyl-piperazine (AMP) is both a starting material for the synthesis of rifampicin (RIF) and a degradation product of RIF hydrolysis. 1-methyl-4-nitroso-piperazine (MNP) is an oxidation product of AMP as well as a potentially genotoxic N-nitrosamine .
  • Methods of Application: A UHPLC-MS/MS method was developed to simultaneously quantify AMP and MNP during RIF hydrolysis in buffered aqueous solutions at different pH levels .
  • Results or Outcomes: In aqueous RIF solutions, the content of AMP and MNP increases with time; at different pHs, the concentration of AMP increases much faster in acidic than in basic solutions .

Synthesis of Pyrazolo-Pyrazine and Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The application resulted in the synthesis of pyrazolo-pyrazine and pyridine derivatives .

Safety And Hazards

1-Amino-4-methylpiperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin and eye irritation, and it’s harmful if swallowed, inhaled, or in contact with skin . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-methylpiperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2ClH/c1-7-2-4-8(6)5-3-7;;/h2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKQAFRWSMHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193662
Record name Piperazine, 1-amino-4-methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-amino-4-methyl-, dihydrochloride

CAS RN

40675-60-3
Record name Piperazine, 1-amino-4-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-amino-4-methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazin-1-ylamine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperazine, 1-amino-4-methyl-, dihydrochloride
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Piperazine, 1-amino-4-methyl-, dihydrochloride

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